molecular formula C14H15N3O4 B2763515 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 922018-26-6

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide

Cat. No.: B2763515
CAS No.: 922018-26-6
M. Wt: 289.291
InChI Key: MSTAXQFWYFHNRC-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety linked to an oxadiazole ring, which is further connected to a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, benzo[d][1,3]dioxole-5-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized with an appropriate reagent like phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.

    Attachment of the Pivalamide Group: The oxadiazole intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable synthesis. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, where nucleophiles can replace one of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)pivalamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-(5-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)pivalamide: Similar structure but with a different oxadiazole isomer.

    N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-triazol-2-yl)pivalamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide is unique due to the specific combination of the benzo[d][1,3]dioxole and oxadiazole moieties, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-14(2,3)12(18)15-13-17-16-11(21-13)8-4-5-9-10(6-8)20-7-19-9/h4-6H,7H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTAXQFWYFHNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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